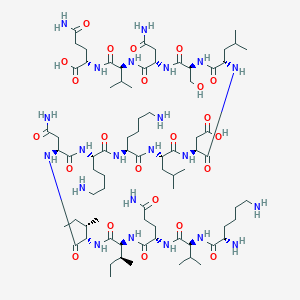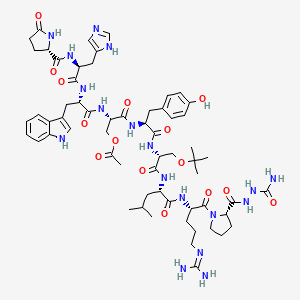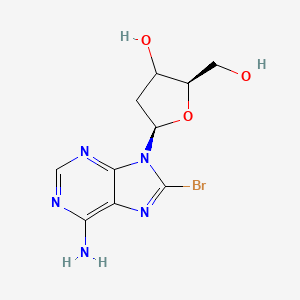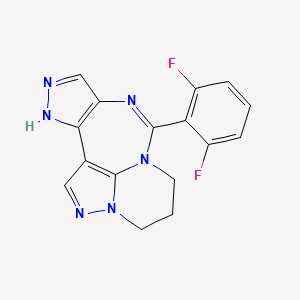
Antifungal agent 58
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 58 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar antifungal agents often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 58 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antifungal activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their antifungal activity to identify compounds with enhanced efficacy or reduced toxicity .
Scientific Research Applications
Antifungal agent 58 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antifungal agents.
Biology: Investigated for its effects on fungal cell biology and its potential to overcome antifungal resistance.
Medicine: Explored as a treatment option for fungal infections, particularly those resistant to conventional antifungal drugs.
Mechanism of Action
Antifungal agent 58 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other antifungal agents like Amphotericin B but with enhanced potency against resistant strains .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar mechanism of action but lower efficacy against resistant strains.
Miconazole: Another antifungal agent that Antifungal agent 58 outperforms in terms of potency.
Itraconazole: A triazole antifungal with a broader spectrum of activity but also facing resistance issues
Uniqueness
This compound stands out due to its high potency against Fluconazole-resistant strains and its ability to inhibit Candida albicans at very low concentrations. This makes it a promising candidate for treating resistant fungal infections and highlights its potential for further development and clinical use .
Properties
Molecular Formula |
C18H15F3N2Se |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-[2-(2,4-difluorophenyl)-2-[(3-fluorophenyl)methylselanyl]ethyl]imidazole |
InChI |
InChI=1S/C18H15F3N2Se/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2 |
InChI Key |
DXQPEWCGJPXSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)







![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)


